molecular formula C22H18BrCl2NO3 B2998560 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime CAS No. 338420-27-2

3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Cat. No. B2998560
CAS RN: 338420-27-2
M. Wt: 495.19
InChI Key: LBCQPLNIRIWKRJ-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C22H18BrCl2NO3 and its molecular weight is 495.19. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Interaction Studies

Research has focused on the synthesis and application of naphthalene derivatives in the development of pharmaceuticals and materials science. For example, the study on "LDA (lithium diisopropylamide) mediated reactions of 1-naphthalynes" by Biehl et al. (1993) explores how naphthalene derivatives interact with various nitriles, leading to products with potential applications in medicinal chemistry and material sciences (Biehl, Deshmukh, & Dutt, 1993).

Anticonvulsant and Antimicrobial Activities

Karakurt et al. (2006) investigated oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone for their potential anticonvulsant and antimicrobial activities. This study provides a foundation for understanding the biological activities of complex naphthalene derivatives, potentially guiding the exploration of the subject compound's biological applications (Karakurt, Aytemi̇r, Stables, Özalp, Kaynak, Özbey, & Dalkara, 2006).

Photophysical Properties

Li, Vamvounis, and Holdcroft (2002) provided insights into how the modification of poly(thiophene)s with naphthalene derivatives can significantly alter their optical and photophysical properties. This research suggests potential applications of similar compounds in optoelectronic devices and materials science (Li, Vamvounis, & Holdcroft, 2002).

Anticancer Activity

A novel naphthyridine derivative showcased anticancer activity in melanoma cell lines by inducing necroptosis and apoptosis, as studied by Kong et al. (2018). This emphasizes the therapeutic potential of naphthalene derivatives in cancer treatment and the importance of further exploring similar compounds (Kong, Lv, Yan, Chang, & Wang, 2018).

Environmental and Green Chemistry Applications

The study by Boovanahalli, Kim, and Chi (2004) on the use of ionic liquid halide nucleophilicity for cleavage of ethers suggests environmental applications of naphthalene derivatives in green chemistry, highlighting their potential role in sustainable chemical processes (Boovanahalli, Kim, & Chi, 2004).

properties

IUPAC Name

(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-[(2,6-dichlorophenyl)methoxyimino]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrCl2NO3/c1-13(11-26-29-12-17-18(24)4-3-5-19(17)25)22(27)15-6-8-16-14(10-15)7-9-20(28-2)21(16)23/h3-11,13H,12H2,1-2H3/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCQPLNIRIWKRJ-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NOCC1=C(C=CC=C1Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/OCC1=C(C=CC=C1Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.